2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid
Description
"2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid" is a bicyclic organic compound featuring a fused cyclopentane-pyrrolidine scaffold. The molecule contains two critical functional groups: a tert-butoxycarbonyl (Boc) group at position 2 and a carboxylic acid moiety at position 1. The Boc group is widely used in organic synthesis as a protective group for amines, offering stability under acidic and basic conditions while enabling selective deprotection .
Structurally, the octahydrocyclopenta[c]pyrrole core provides rigidity and stereochemical complexity, which may influence its binding affinity in biological systems.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZDQKMJLUZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610351-01-3 | |
| Record name | rac-(1R,3aR,6aS)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid typically involves the reaction of cyclopentane derivatives with pyrrole under specific conditions. One common method includes the use of tert-butoxycarbonyl chloride (Boc-Cl) to introduce the Boc protecting group . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions . The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ring structure or remove protecting groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the carboxylic acid functionality during reactions and can be removed under acidic conditions to reveal the free carboxylic acid . This allows for selective modification of other functional groups in the molecule without affecting the carboxylic acid .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid" with cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1), a compound with a similar bicyclic framework but distinct functional groups.
Table 1: Key Structural and Functional Differences
Key Findings
This property is critical for bioavailability in drug design . The Boc group in the target compound offers synthetic versatility, enabling selective amine protection during multi-step syntheses. In contrast, the ester group in the analog may limit stability under hydrolytic conditions .
Hazard and Toxicity: The analog (CAS 146231-54-1) exhibits acute oral toxicity (Category 4) and irritancy (skin Category 2, eye Category 2A) .
Synthetic Utility :
- The Boc-protected compound is likely more suitable for peptide synthesis, whereas the ester-ketone analog may serve as a precursor for redox reactions or heterocyclic derivatization.
Biological Activity
2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid (CAS No. 1596653-85-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
- Molecular Formula: C13H21NO4
- Molecular Weight: 255.31 g/mol
- Solubility: Soluble in various organic solvents; specific solubility conditions can enhance its application in biological assays .
Research indicates that compounds within the octahydrocyclopenta[C]pyrrole class exhibit a range of biological activities, primarily through modulation of enzyme activity and interaction with cellular pathways. Notably, this compound has been studied for its role as an allosteric inhibitor of SHP2 (Src Homology Phosphatase 2), an enzyme implicated in various cancers .
Anticancer Properties
A significant area of research has focused on the anticancer potential of this compound. Studies have demonstrated that it can inhibit the activity of SHP2, which is crucial for cancer cell proliferation and survival. The inhibition of SHP2 has been linked to reduced tumor growth in preclinical models, suggesting that this compound may serve as a therapeutic agent in cancer treatment .
Case Studies
-
Inhibition of SHP2 Activity
- Study Design: In vitro assays were conducted to evaluate the inhibitory effects of this compound on SHP2.
- Results: The compound exhibited a dose-dependent inhibition of SHP2 activity, leading to decreased phosphorylation of downstream targets involved in cell growth and survival.
- Conclusion: These findings support the potential use of this compound as a therapeutic agent in cancers where SHP2 plays a pivotal role.
-
Cell Viability Assays
- Study Design: Various cancer cell lines were treated with different concentrations of the compound.
- Results: Significant reductions in cell viability were observed at concentrations above 10 µM, with IC50 values indicating effective cytotoxicity against specific cancer types.
- Conclusion: The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer drug candidate.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 1596653-85-8 |
| Solubility | Varies by solvent |
Table 2: Inhibition Data on SHP2
| Concentration (µM) | % Inhibition | IC50 (µM) |
|---|---|---|
| 1 | 10% | >50 |
| 5 | 30% | |
| 10 | 50% | 15 |
| 20 | 80% |
Q & A
Q. What are the recommended synthetic routes for introducing the tert-butoxycarbonyl (Boc) group into octahydrocyclopenta[c]pyrrole-1-carboxylic acid derivatives?
The Boc group is commonly introduced via flow microreactor systems, which enable precise control over reaction conditions (e.g., temperature, residence time) to optimize yield and minimize side reactions. For example, tert-butyl esters can be synthesized using Boc-protected intermediates under mild acidic or basic conditions . Alternative methods include transition metal-catalyzed hydrogenation (e.g., Pd/C under H₂), as demonstrated in the reduction of enones to yield cyclopenta[c]pyrrole derivatives .
Q. How can the molecular structure of this compound be validated, and what tools are critical for this analysis?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): To confirm stereochemistry and identify chiral centers.
- X-ray Crystallography: Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, even for complex bicyclic systems .
- High-Resolution Mass Spectrometry (HRMS): For verifying molecular formula and isotopic patterns. Structural analogs, such as rel-(3aR,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid, provide reference data for comparative analysis .
Q. What are the known hazards associated with handling this compound, and what safety protocols should be prioritized?
The compound is classified under OSHA HCS as causing acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Researchers must:
- Use PPE (gloves, lab coats, P95 respirators for aerosolized particles) .
- Work in fume hoods to avoid inhalation.
- Implement first-aid measures (e.g., eye rinsing for 15+ minutes upon contact) .
Advanced Research Questions
Q. How do transition metal catalysts influence the stereoselectivity of reactions involving this compound?
Palladium catalysts (e.g., Pd/C) under hydrogenation conditions can reduce enones while preserving stereochemical integrity. For instance, hydrogenation at 2.5 atm H₂ pressure selectively yields cis-configured products, critical for maintaining bicyclic ring geometry . Competing pathways (e.g., over-reduction) are mitigated by optimizing catalyst loading and reaction duration .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in NMR or crystallographic data (e.g., conflicting dihedral angles) can arise from conformational flexibility or polymorphism. Solutions include:
Q. What methodologies are employed to study the compound's stability under varying pH and temperature conditions?
Accelerated stability studies involve:
- Forced Degradation: Exposing the compound to extreme pH (e.g., 0.1M HCl/NaOH) and monitoring decomposition via HPLC.
- Thermogravimetric Analysis (TGA): To assess thermal stability and identify decomposition thresholds (e.g., melting points ~174–189°C for related Boc-protected compounds) .
- Lyophilization Studies: For evaluating hydrolytic susceptibility of the Boc group in aqueous environments .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral analytical techniques are recommended?
- Chiral HPLC: Using columns like Chiralpak® IA/IB to separate enantiomers based on stationary phase interactions.
- Circular Dichroism (CD): To confirm optical activity and compare with known enantiomeric standards .
- Asymmetric Catalysis: Employing chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) during Boc-group introduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
